molecular formula C6H8O2 B075137 Methyl penta-2,4-dienoate CAS No. 1515-75-9

Methyl penta-2,4-dienoate

Cat. No. B075137
CAS RN: 1515-75-9
M. Wt: 112.13 g/mol
InChI Key: LJDLNNZTQJVBNJ-SNAWJCMRSA-N
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Description

Synthesis Analysis

The stereoselective synthesis of methyl penta-2,4-dienoate derivatives, such as methyl-(2E,4Z)-deca-2,4-dienoate, involves Fe-catalyzed cross-coupling reactions. This method has been utilized for synthesizing components of sex pheromones for certain beetle species, showcasing the compound's applicability in synthesizing biologically active molecules (Shakhmaev et al., 2017).

Molecular Structure Analysis

The molecular structure of methyl penta-2,4-dienoate derivatives has been characterized through various spectroscopic techniques, including X-ray diffraction. These studies have provided insights into the molecular arrangement and bonding patterns, crucial for understanding the reactivity and properties of these compounds (Gol'ding et al., 1999).

Chemical Reactions and Properties

Methyl penta-2,4-dienoate undergoes a range of chemical reactions, including cycloaddition and electrophilic additions. These reactions are instrumental in the synthesis of heterocyclic compounds and other organic frameworks. For instance, its [3 + 2]-cycloaddition with azomethine ylides, nitrones, and nitrile oxides yields various heterocyclic and spiroheterocyclic compounds in a chemo-, regio-, and stereoselective manner (Sankar et al., 2016).

Scientific research applications

  • Catalytic Systems: Methyl penta-2,4-dienoate has been used in asymmetric cyclodimerization reactions catalyzed by nickel complexes. This process achieved a 92% conversion to the main product, (Z)-3-carbomethoxy 4-(2-carbomethoxy vinyl) cyclohexen, with an enantiomeric excess of about 25% (Masotti et al., 2010).

  • Synthesis of Specialized Molecules: The compound has been used in the synthesis of methyl 2-trifluoromethyl-4-bromopenta-2,4-dienoate, a previously inaccessible molecule, through a scheme involving sigmatropic rearrangement (Andreev et al., 1991).

  • Reactions with Selenoaldehydes: In a study involving the reaction with selenoaldehydes, methyl penta-2,4-dienoates were obtained, demonstrating the compound's versatility in chemical reactions (Zhou et al., 2003).

  • Chemical Transformations: Research has shown that methyl penta-2,4-dienoate undergoes acylative C-C single-bond cleavage and self-cyclization under certain conditions, leading to the formation of ethyl 2-(2-oxoalkyl)acrylate and other products (Kuroda et al., 1996).

  • Pheromone Synthesis: This compound has been utilized in the stereoselective synthesis of methyl-(2E,4Z)-deca-2,4-dienoate, a component of sex pheromones for certain insect species (Shakhmaev et al., 2017).

  • Material Science Applications: It has been involved in the formation of a two-dimensional crystal comprising supramolecular pentamers on gold surfaces, indicating its potential in nanotechnology and materials science (Yuan et al., 2019).

properties

IUPAC Name

methyl (2E)-penta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDLNNZTQJVBNJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl penta-2,4-dienoate

CAS RN

1515-75-9
Record name Methyl penta-2,4-dienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl penta-2,4-dienoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
K Mori, SK Roy, DMS Wheeler - Journal of the Chemical Society …, 1964 - pubs.rsc.org
The dienoic acid (Ia) and its ethyl ester (Ib) did not undergo Diels-Alder additions with either $-benzoquinone or cyclohex-Z-enone. Reduction of the ester (Ib) with lithium aluminium …
Number of citations: 0 pubs.rsc.org
A Zhou, M Segi, T Nakajima - Tetrahedron letters, 2003 - Elsevier
Selenoaldehydes, regenerated by thermal retro Diels–Alder reaction of anthracene cycloadducts under neutral conditions, reacted with 2-methoxyfuran to give methyl penta-2,4-…
Number of citations: 25 www.sciencedirect.com
N Komine, T Mitsui, S Kikuchi, M Hirano - Organometallics, 2020 - ACS Publications
Mono(phosphine)palladium(0) complexes, [Pd(η 2 :η 2 -C 6 H 10 O)(PR 3 )] (1), catalyze hydrosilylation of electron-deficient conjugated dienes with HSiPh 3 . Hydrosilylation of methyl …
Number of citations: 15 pubs.acs.org
SY Abbas - Journal of Photochemistry and Photobiology A …, 2021 - Elsevier
The tertiary carbon radicals were created by an Ir-catalyzed photocatalyst. The addition of the created radicals to different substituted electron-deficient 1,3-dienes was carried out. New …
Number of citations: 4 www.sciencedirect.com
XK Liu, X Zheng, YP Ruan, J Ma… - Organic & Biomolecular …, 2012 - pubs.rsc.org
The one-pot reductive coupling of N-acylcarbamates with activated alkenes is described. The method is based on partial reduction of N-acylcarbamates with DIBAL-H, followed by N-…
Number of citations: 35 pubs.rsc.org
MP Johnson, CJ Moody - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) undergoes a Diels-Alder reaction with a variety of functionalised dienes. The adduct (9) from 2,3-bis(iodomethyl)butadiene gives, on treatment …
Number of citations: 11 pubs.rsc.org
NR Ball-Jones, GW Fahnhorst, TR Hoye - ACS macro letters, 2016 - ACS Publications
A short and efficient synthesis of a series of isoprenecarboxylic acid esters and their corresponding polymers is presented. The base-catalyzed eliminative ring opening of …
Number of citations: 10 pubs.acs.org
H Gong, RS Andrews, JL Zuccarello, SJ Lee… - Organic …, 2009 - ACS Publications
A mild, stereoselective method for the Ni-catalyzed synthesis of α-C-alkylglycosides is reported. This approach entails the reductive coupling of glycosyl bromides with activated alkenes …
Number of citations: 102 pubs.acs.org
J Sun, H Cao, S Zhang, X Li, M He - RSC advances, 2016 - pubs.rsc.org
Methoxybenzene (MB), is seen as a potential air pollutant which may cause environmental issues in the troposphere. Nevertheless, our understanding of its gas phase reaction is …
Number of citations: 17 pubs.rsc.org
LC Blumberg, B Costa, R Goldstein - Tetrahedron Letters, 2011 - Elsevier
Methods are described of synthesizing various 3-carboxy-4-vinyl pyrrolidines, versatile building blocks for our drug discovery efforts. The 1,3-dipolar cycloaddition between activated …
Number of citations: 16 www.sciencedirect.com

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